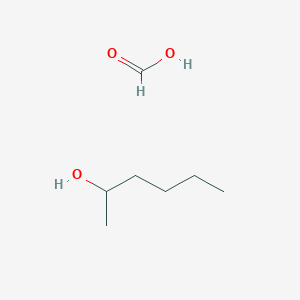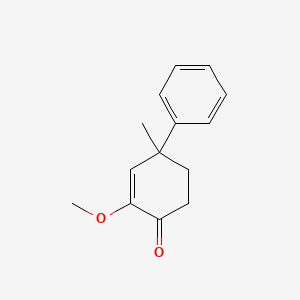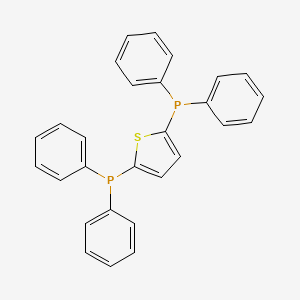![molecular formula C26H28N2S2 B14311951 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline CAS No. 111181-05-6](/img/structure/B14311951.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected via a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline typically involves the reaction of quinoline derivatives with disulfide-containing reagents. One common method involves the use of 2-methylpropane-1,2-diol as a starting material, which undergoes a series of reactions to introduce the disulfide bridge and quinoline rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridge can undergo redox reactions, influencing the activity of redox-sensitive proteins. The quinoline rings can interact with nucleic acids or proteins, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(2-methylpropanal): Similar in structure but lacks the quinoline rings.
2,2’-Disulfanediylbis(6-phenylquinoline): Contains phenyl-substituted quinoline rings.
Uniqueness
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is unique due to the combination of the disulfide bridge and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
111181-05-6 |
|---|---|
Molekularformel |
C26H28N2S2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
2-[2-methyl-1-[(2-methyl-2-quinolin-2-ylpropyl)disulfanyl]propan-2-yl]quinoline |
InChI |
InChI=1S/C26H28N2S2/c1-25(2,23-15-13-19-9-5-7-11-21(19)27-23)17-29-30-18-26(3,4)24-16-14-20-10-6-8-12-22(20)28-24/h5-16H,17-18H2,1-4H3 |
InChI-Schlüssel |
USTQCKOVKKPSKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSSCC(C)(C)C1=NC2=CC=CC=C2C=C1)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)






![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
